molecular formula C12H16BrNO4S B14302612 N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine CAS No. 116393-46-5

N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine

Cat. No.: B14302612
CAS No.: 116393-46-5
M. Wt: 350.23 g/mol
InChI Key: PAXANRVZGBDBKF-UHFFFAOYSA-N
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Description

N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine is a synthetic organic compound characterized by the presence of a bromobutan-2-yl group attached to a benzene ring, which is further connected to a sulfonyl group and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine typically involves multiple steps, starting with the preparation of the bromobutan-2-yl benzene intermediate. This intermediate can be synthesized through the bromination of butan-2-yl benzene using bromine or N-bromosuccinimide (NBS) under radical conditions . The resulting bromobutan-2-yl benzene is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine to form the sulfonyl derivative . Finally, the glycine moiety is introduced through an amide coupling reaction using glycine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and sulfonylation steps, as well as automated systems for amide coupling to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of sulfides.

Mechanism of Action

The mechanism of action of N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine can be compared with other similar compounds:

Properties

116393-46-5

Molecular Formula

C12H16BrNO4S

Molecular Weight

350.23 g/mol

IUPAC Name

2-[[4-(4-bromobutan-2-yl)phenyl]sulfonylamino]acetic acid

InChI

InChI=1S/C12H16BrNO4S/c1-9(6-7-13)10-2-4-11(5-3-10)19(17,18)14-8-12(15)16/h2-5,9,14H,6-8H2,1H3,(H,15,16)

InChI Key

PAXANRVZGBDBKF-UHFFFAOYSA-N

Canonical SMILES

CC(CCBr)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O

Origin of Product

United States

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